Etodroxizine-d8
CAS No.: 1794941-58-4
Cat. No.: VC0137031
Molecular Formula: C23H31ClN2O3
Molecular Weight: 427.011
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1794941-58-4 |
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Molecular Formula | C23H31ClN2O3 |
Molecular Weight | 427.011 |
IUPAC Name | 2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]ethoxy]ethanol |
Standard InChI | InChI=1S/C23H31ClN2O3/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)26-12-10-25(11-13-26)14-16-28-18-19-29-17-15-27/h1-9,23,27H,10-19H2/i10D2,11D2,12D2,13D2 |
Standard InChI Key | VUFOCTSXHUWGPW-BGKXKQMNSA-N |
SMILES | C1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Etodroxizine-d8 possesses a molecular formula of C23H23D8ClN2O3, with a molecular weight of approximately 427.01 g/mol. This compares to the parent compound etodroxizine, which has a molecular formula of C23H31ClN2O3 and a molecular weight of 418.96 g/mol . The difference in molecular weight (approximately 8.05 g/mol) corresponds to the replacement of eight hydrogen atoms with deuterium atoms, each contributing an additional mass of approximately 1.006 g/mol.
Structural Characteristics
The structure of etodroxizine-d8 is based on the diphenylmethylpiperazine core that characterizes the parent compound. Etodroxizine contains a chlorine atom, two nitrogen atoms in the piperazine ring, and three oxygen atoms as part of its molecular structure . The positions of the eight deuterium atoms within this structure are specifically selected to create a compound that maintains similar chemical reactivity but exhibits different mass spectrometric properties.
Comparative Analysis with Parent Compound
The following table presents a comparative analysis of etodroxizine-d8 and its parent compound:
Property | Etodroxizine | Etodroxizine-d8 |
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Molecular Formula | C23H31ClN2O3 | C23H23D8ClN2O3 |
Molecular Weight | 418.96 g/mol | 427.01 g/mol |
CAS Registry Number | 17692-34-1 | Not specified in sources |
Primary Use | Sedative/hypnotic drug | Research reference standard |
Commercial Availability | Available as medications (Vesparax, Drimyl, Indunox, Isonox) | Research chemical |
Synthesis and Preparation Methods
Deuteration Principles
The synthesis of deuterated compounds generally follows established principles of isotopic substitution. For compounds like etodroxizine-d8, scientists typically employ methods that selectively replace hydrogen atoms with deuterium while maintaining the structural integrity of the molecule. The strategic positioning of deuterium atoms is critical to ensure that the compound retains similar chemical behavior to the non-deuterated version while providing distinct analytical signatures.
Analytical Characterization
The identification and purity assessment of etodroxizine-d8 typically involves multiple analytical techniques. Gas chromatography data available for the parent compound etodroxizine shows retention indices of 3180 (HP-1 column) and 3175 (Methyl Silicone column) . Similar chromatographic methods, combined with mass spectrometry, would be employed for characterizing etodroxizine-d8, with the deuterated compound expected to display characteristic mass shifts in its fragmentation pattern compared to the non-deuterated version.
Pharmacological Properties
Pharmacokinetic Considerations
Deuterated compounds often exhibit altered pharmacokinetic properties compared to their non-deuterated counterparts. This phenomenon, known as the deuterium isotope effect, can lead to:
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Reduced rate of metabolic breakdown
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Extended half-life in biological systems
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Altered absorption, distribution, metabolism, and excretion (ADME) profiles
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Potential changes in bioavailability
These modifications can make deuterated compounds valuable for research purposes, as they allow for more precise tracking and quantification of the compound and its metabolites in biological systems.
Research Applications
Analytical Chemistry Applications
Etodroxizine-d8 serves important functions in analytical chemistry, particularly in the field of mass spectrometry. Its applications include:
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Internal standardization for quantitative analysis of etodroxizine in biological matrices
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Method development and validation for pharmaceutical analysis
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Quality control procedures for etodroxizine formulations
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Metabolite identification studies
The mass difference between etodroxizine-d8 and non-deuterated etodroxizine allows for reliable differentiation and quantification in complex biological samples.
Pharmacological Research
In pharmacological research, etodroxizine-d8 offers valuable capabilities for:
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Tracking metabolic pathways of etodroxizine
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Investigating drug-drug interactions
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Studying absorption and distribution patterns
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Evaluating excretion profiles and clearance mechanisms
Current Research Status
Research Limitations
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- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume